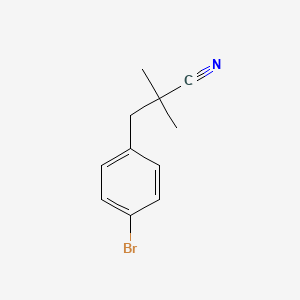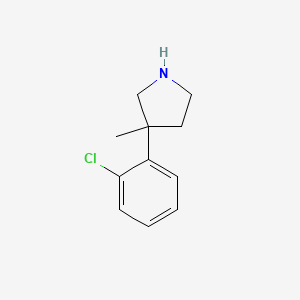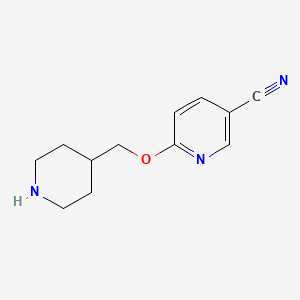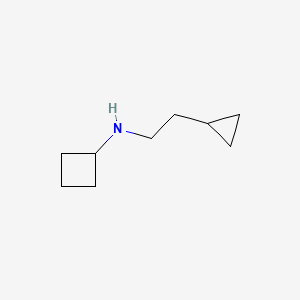
3-(4-Bromophenyl)-2,2-dimethylpropanenitrile
Vue d'ensemble
Description
3-(4-Bromophenyl)-2,2-dimethylpropanenitrile (3-4-BP-DMPN) is a compound of interest to scientists and researchers due to its unique properties and potential applications. It is a brominated phenyl-substituted alkyl nitrile that has been the subject of recent scientific research.
Applications De Recherche Scientifique
Synthesis and Derivative Applications
Synthesis of Precursors for Hetero-Anthracenes
The compound is involved in the synthesis of precursors for hetero-anthracenes, highlighting its role in organic synthesis and the development of organic electronic materials. Through various synthetic routes, including halogenation and substitution reactions, derivatives like 2,2′-dihalodiphenylmethanes have been prepared, which are key intermediates for synthesizing 9,10-dihydro-9-heteroanthracenes via organometallic derivatives (Bickelhaupt et al., 1976).
Preparation of π-Conjugated Polymers
Another application is in the preparation of π-conjugated polymers containing a fumaronitrile unit in the main chain, synthesized through reactions involving di(4-bromophenyl)fumaronitrile. These polymers exhibit photoluminescence and electrochemical activity, suggesting their potential use in optoelectronic devices (Fang et al., 2004).
Crystal Structure and Material Properties
Crystal Structure Analysis
The crystal structure of related compounds, like 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, has been analyzed to understand the structural aspects that could influence the reactivity and properties of these materials. Such analyses provide insights into potential applications in material science and pharmaceuticals (Xiang, 2009).
Antimicrobial Studies
Antimicrobial Applications
Derivatives have also been studied for their antimicrobial properties. For example, the synthesis and antimicrobial studies of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, which include the thieno[2,3-b]thiophene moiety, have shown promising results against a range of microbial threats, suggesting the potential of such compounds in developing new antimicrobials (Kheder & Mabkhot, 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription .
Biochemical Pathways
Compounds with similar structures have been found to affect the production of reactive oxygen species (ros), which are involved in various cellular processes .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Analyse Biochimique
Biochemical Properties
3-(4-Bromophenyl)-2,2-dimethylpropanenitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis . The compound has been shown to alter gene expression related to these pathways, leading to changes in cellular metabolism and function. For instance, exposure to this compound can result in increased production of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to the accumulation of acetylcholine . This inhibition disrupts normal neurotransmission and can cause neurotoxic effects. Additionally, the compound can induce oxidative stress by interacting with mitochondrial enzymes, leading to the production of ROS and subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and heat . Long-term studies have shown that continuous exposure to this compound can lead to persistent oxidative stress and chronic cellular damage . These effects are more pronounced in in vitro studies compared to in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal neurotoxic effects . At higher doses, it can lead to significant toxicity, including severe oxidative damage, apoptosis, and impaired neurological function . Threshold effects have been observed, where a certain dosage level triggers a rapid escalation in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion . The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and brain . Its distribution is influenced by factors such as lipid solubility and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial enzymes and oxidative stress pathways . Targeting signals and post-translational modifications may direct the compound to specific compartments within the cell, enhancing its interaction with key biomolecules .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYETSWBZWBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)
![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)

amine](/img/structure/B1466674.png)

![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)
![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)